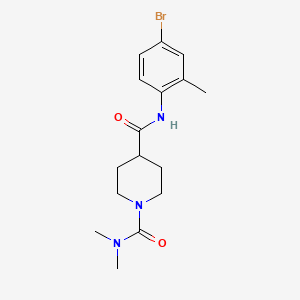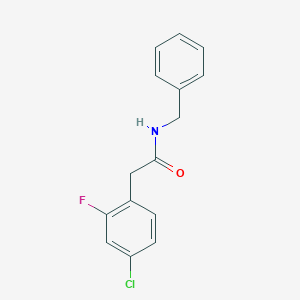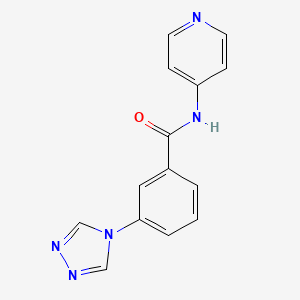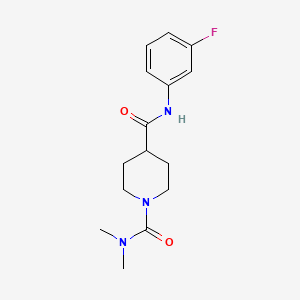
N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as BRL-15572, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity, learning, and memory. The development of BRL-15572 has opened up new avenues for the treatment of various neurological disorders, including schizophrenia, anxiety, and depression.
作用機序
BRL-15572 acts as a competitive antagonist of the N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide receptor, which is widely distributed in the central nervous system. The receptor plays a crucial role in the regulation of synaptic plasticity, learning, and memory. By blocking the activity of this receptor, BRL-15572 can modulate the release of neurotransmitters such as glutamate, dopamine, and GABA, leading to changes in neuronal activity and behavior.
Biochemical and physiological effects:
BRL-15572 has been shown to have a range of biochemical and physiological effects in animal models. It can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, leading to changes in synaptic plasticity and neuronal activity. The compound has also been found to reduce oxidative stress and inflammation in the brain, which are thought to contribute to the pathogenesis of various neurological disorders.
実験室実験の利点と制限
BRL-15572 has several advantages as a research tool in the field of neuroscience. It is a potent and selective antagonist of the N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide receptor, which allows for the precise modulation of neuronal activity. The compound is also stable and can be easily synthesized in large quantities. However, there are some limitations to its use as a research tool. The compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in long-term studies.
将来の方向性
There are several potential future directions for the research on BRL-15572. One area of interest is the development of novel analogs of the compound with improved pharmacokinetic properties and potency. Another area of interest is the investigation of the compound's effects on other neurological disorders, such as autism spectrum disorder and traumatic brain injury. Finally, the development of more effective delivery methods for the compound, such as nanoparticles or liposomes, may help to overcome some of the limitations of its use in vivo.
合成法
The synthesis of BRL-15572 involves the condensation of 4-bromo-2-methylbenzoyl chloride with N,N-dimethylpiperazine in the presence of triethylamine. The resulting intermediate is then reacted with diethyl oxalate to form the final product. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of schizophrenia and Alzheimer's disease. It has also been found to have antidepressant-like effects in preclinical studies.
特性
IUPAC Name |
4-N-(4-bromo-2-methylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2/c1-11-10-13(17)4-5-14(11)18-15(21)12-6-8-20(9-7-12)16(22)19(2)3/h4-5,10,12H,6-9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDHMPIONFRBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-1'-{[2-(methylthio)pyridin-3-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5381326.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(2,4-dichlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5381331.png)

![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(aminosulfonyl)butanamide](/img/structure/B5381340.png)
![N-(2,4-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5381362.png)
![(2S)-N-[2-(2,5-dimethylphenoxy)ethyl]piperidine-2-carboxamide](/img/structure/B5381369.png)
![3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5381384.png)


![7-acetyl-2-(ethoxymethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5381407.png)
![6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B5381414.png)
![(3R*,3aR*,7aR*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5381421.png)